molecular formula C6H13NO2 B12984240 ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B12984240
M. Wt: 131.17 g/mol
InChI Key: MPTPDMSEEPOHOV-RITPCOANSA-N
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Description

    ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: is a chiral compound with the molecular formula . It belongs to the class of piperidinylmethanol derivatives.

  • The compound’s structure features a tetrahydro-2H-pyran ring with an amino group and a hydroxymethyl group attached. The stereochemistry is defined by the (3R,4S) configuration .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reduction of a suitable precursor, such as an imine or a ketone, using a chiral reducing agent.

      Reaction Conditions: The reduction can be achieved using various reagents, such as borane or lithium aluminum hydride, under carefully controlled conditions.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or enzymatic processes.

  • Chemical Reactions Analysis

      Reactivity: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the starting materials.

  • Scientific Research Applications

      Chemistry: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol serves as a versatile building block for the synthesis of other chiral compounds.

      Biology and Medicine: Its derivatives may have biological activity, making them potential candidates for drug development.

      Industry: The compound’s chiral nature is valuable in asymmetric synthesis and catalysis.

  • Mechanism of Action

    • The exact mechanism by which ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol exerts its effects depends on its specific applications. It could interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C6H13NO2

    Molecular Weight

    131.17 g/mol

    IUPAC Name

    [(3R,4S)-4-aminooxan-3-yl]methanol

    InChI

    InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

    InChI Key

    MPTPDMSEEPOHOV-RITPCOANSA-N

    Isomeric SMILES

    C1COC[C@H]([C@H]1N)CO

    Canonical SMILES

    C1COCC(C1N)CO

    Origin of Product

    United States

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